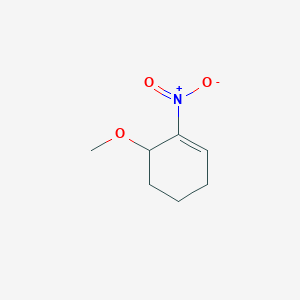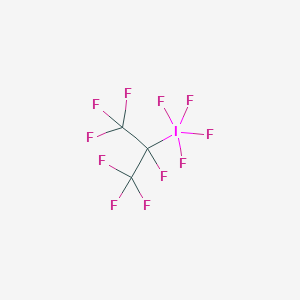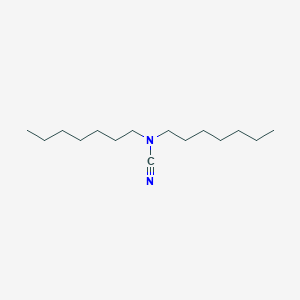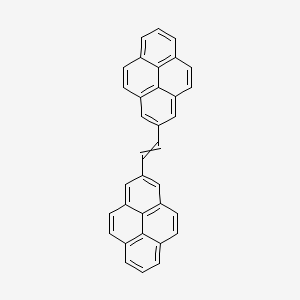
2,2'-(Ethene-1,2-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethene-1,2-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected via an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethene-1,2-diyl)dipyrene typically involves the coupling of pyrene derivatives with ethene. One common method is the palladium-catalyzed cross-coupling reaction, where pyrene boronic acid or pyrene halides react with ethene under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Ethene-1,2-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: 2,2’-(Ethane-1,2-diyl)dipyrene.
Substitution: Halogenated pyrene derivatives.
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)dipyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism by which 2,2’-(Ethene-1,2-diyl)dipyrene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, where it can act as a photosensitizer or a fluorescent marker. The pathways involved often include photoexcitation followed by energy transfer or electron transfer to the target molecules .
Comparison with Similar Compounds
2,2’-(Ethane-1,2-diyl)dipyrene: Similar structure but with an ethane bridge instead of an ethene bridge.
1,1’-(Ethene-1,2-diyl)diphenyl: Contains phenyl groups instead of pyrene units.
2,2’-(Ethyne-1,2-diyl)dipyrene: Features a triple bond in the bridge instead of a double bond.
Uniqueness: 2,2’-(Ethene-1,2-diyl)dipyrene is unique due to its combination of pyrene units and an ethene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong luminescence and efficient electron transfer .
Properties
CAS No. |
50399-62-7 |
|---|---|
Molecular Formula |
C34H20 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(2-pyren-2-ylethenyl)pyrene |
InChI |
InChI=1S/C34H20/c1-3-23-9-13-27-17-21(18-28-14-10-24(4-1)31(23)33(27)28)7-8-22-19-29-15-11-25-5-2-6-26-12-16-30(20-22)34(29)32(25)26/h1-20H |
InChI Key |
GLBDBUPIODKANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



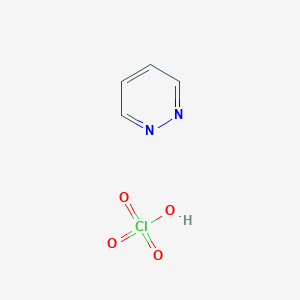
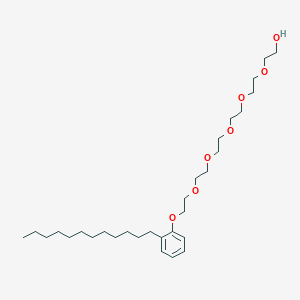
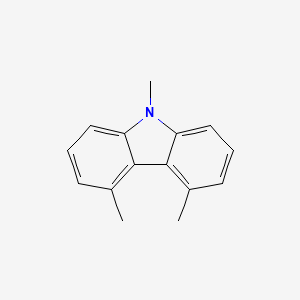

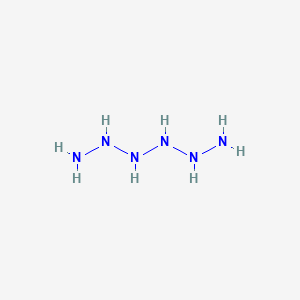

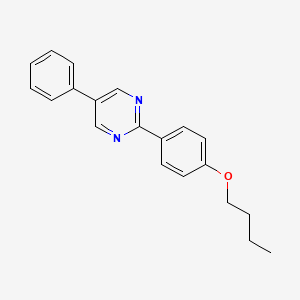
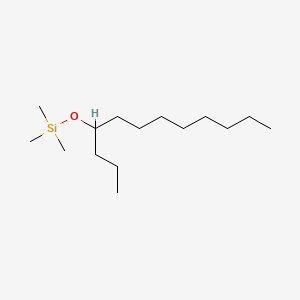
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

